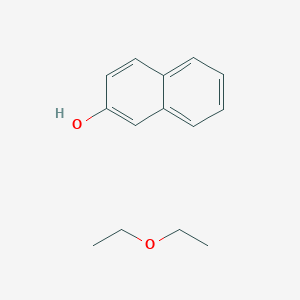

2-Naphthol Ether

Description

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethoxyethane;naphthalen-2-ol |

InChI |

InChI=1S/C10H8O.C4H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-3-5-4-2/h1-7,11H;3-4H2,1-2H3 |

InChI Key |

PORZVXCDNIUCRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC.C1=CC=C2C=C(C=CC2=C1)O |

Origin of Product |

United States |

Mechanistic Investigations of 2 Naphthol Ether Reactions and Transformations

Fundamental Reaction Mechanism Elucidation

The formation and subsequent reactions of 2-naphthol (B1666908) ethers are governed by a range of fundamental mechanistic principles. Understanding these pathways is crucial for controlling reaction outcomes and designing novel synthetic strategies.

Nucleophilic Substitution Mechanisms (SN2 and SN2') in Ether Formation

The Williamson ether synthesis is a cornerstone method for preparing 2-naphthol ethers and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. scribd.combrainly.comwvu.edu The reaction is initiated by the deprotonation of 2-naphthol with a base, such as sodium hydroxide (B78521), to form the nucleophilic 2-naphthoxide ion. brainly.comwvu.edu This alkoxide then attacks an alkyl halide, like 1-bromobutane (B133212) or benzyl (B1604629) bromide, in a concerted step where the new carbon-oxygen bond forms simultaneously as the halide leaving group departs. brainly.comwvu.educhegg.com The reaction rate is dependent on the concentration of both the nucleophile and the alkyl halide. scribd.com

A related but distinct mechanism, the nucleophilic conjugate substitution (SN2'), has been proposed for the cleavage of allyl aryl ethers by certain enzymes. asm.orgasm.org In this mechanism, a nucleophile attacks the terminal sp2 carbon of the allyl group, leading to the cleavage of the C-O bond. asm.org This pathway requires an antiperiplanar arrangement between the attacking nucleophile and the leaving group. asm.orgasm.org

Sigmatropic Rearrangements: Claisen and Cope Rearrangements of Allyl Naphthyl Ethers

Allyl 2-naphthyl ethers are prone to sigmatropic rearrangements, most notably the Claisen rearrangement. This pericyclic reaction involves the scribd.comscribd.com-sigmatropic shift of the allyl group from the oxygen atom to the C1 position of the naphthalene (B1677914) ring. libretexts.orgscirp.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org Heating an allyl aryl ether typically induces this intramolecular rearrangement. libretexts.org For instance, heating 2-cinnamyloxynaphthalene results in the formation of 1-(1-phenylallyl)-2-naphthol, the ortho-Claisen rearranged product. scirp.org

Density functional theory (DFT) calculations suggest that in some cases, such as the enantioselective Claisen rearrangement catalyzed by π-copper(II) complexes, the reaction may proceed stepwise through tight-ion-pair intermediates. rsc.orgrsc.org Crossover experiments have confirmed the intramolecular nature of this rearrangement. rsc.org Following the initial Claisen rearrangement, a subsequent Cope rearrangement can occur, particularly in para-Claisen rearrangements. acs.org The Cope rearrangement is also a scribd.comscribd.com-sigmatropic rearrangement, and in this context, it facilitates the migration of the allyl group to the para position. acs.orgmasterorganicchemistry.com

Oxidative Coupling Mechanisms Leading to Binaphthyl Ethers

The synthesis of binaphthyl ethers can be achieved through the oxidative coupling of 2-naphthol derivatives. This process can proceed through several mechanistic pathways, with the radical-anion coupling mechanism being widely accepted. mdpi.comacs.org In this mechanism, a one-electron oxidation of the 2-naphthol generates a radical species. units.it Dimerization of this radical, followed by the loss of two protons, leads to the formation of the binaphthyl structure. units.it

Catalytic systems, often employing copper or iron complexes, facilitate this transformation. mdpi.comacs.orgrsc.org For instance, copper(I) or copper(II) complexes can be used as pre-catalysts that form the active catalyst under the reaction conditions. nih.gov Mechanistic studies suggest that the active catalyst may form in a pre-steady-state self-processing step involving the oxygenation of the naphthol substrate. nih.gov Kinetic studies of iron phosphate-catalyzed oxidative coupling have shown a first-order dependence on the 2-naphthol concentration and a zero-order dependence on the oxidant, which is consistent with the radical-anion coupling mechanism. acs.org Alternative mechanisms that have been considered include radical-radical coupling and heterolytic coupling of a cationic species with 2-naphthol. mdpi.com

Intermolecular Dehydration Pathways in Ether Formation

2-Naphthol ethers can also be synthesized via the acid-catalyzed etherification of 2-naphthol with an alcohol, which proceeds through an intermolecular dehydration pathway. researchgate.netscirp.orgresearchgate.net In this reaction, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄), protonates the hydroxyl group of the alcohol, making it a good leaving group (water). researchgate.netscribd.com The 2-naphthol then acts as a nucleophile, attacking the activated alcohol to form the ether linkage. This method has been explored with various alcohols and solid acid catalysts. scirp.org The reaction conditions, including temperature and the molar ratio of reactants, significantly influence the conversion of 2-naphthol and the selectivity towards the desired ether product. scribd.com

Radical Processes in Naphthol Ether Synthesis and Decomposition

Radical processes play a role in both the synthesis and decomposition of naphthol ethers. The thermal decomposition of related ether compounds, such as benzyl phenyl ether, is understood to proceed via free radical mechanisms. ualberta.ca This involves the homolytic cleavage of the ether bond, which has a relatively low bond dissociation energy, to form radical intermediates. ualberta.ca These radicals can then undergo subsequent reactions.

In the context of synthesis, radical intermediates are central to the oxidative coupling reactions that form binaphthyls from 2-naphthol. units.it Furthermore, the reaction of naphthyl radicals with molecular oxygen can lead to the formation of naphthoxy radicals, which can then decompose. researchgate.net The generation of aryl radicals from aryl halides can be achieved through photoredox catalysis, and these radicals can then be trapped to form new bonds. beilstein-journals.org

Regioselectivity and Stereoselectivity in 2-Naphthol Ether Chemistry

Regioselectivity and stereoselectivity are paramount in determining the outcome of reactions involving 2-naphthol ethers, leading to the formation of specific isomers.

The electrophilic substitution of 1,1'-bi-2-naphthol (B31242) (BINOL), a prominent binaphthyl compound, demonstrates high regioselectivity. nih.govacs.org The substitution pattern is highly dependent on the reaction conditions and the nature of the substituents on the BINOL core. Generally, electrophilic attack is most favorable at the para (6- and 6'-) positions due to electronic and steric factors. nih.govacs.org However, by modifying the electronic properties of the hydroxyl groups, for instance by converting them to acetates, the regioselectivity can be shifted to the 5- and 5'-positions. nih.govacs.org In the case of 2-naphthyl ethers, acylation reactions have shown regioselectivity for the 1- and 6-positions. researchgate.net The carboxylation of 2-naphthol can also be directed to specific positions; for example, the use of potassium carbonate can favor the formation of 2-hydroxynaphthalene-6-carboxylic acid. scirp.org

Stereoselectivity is a key feature in many reactions of 2-naphthol ethers, particularly in asymmetric synthesis. The Claisen rearrangement of allyl 2-naphthyl ethers can be rendered highly enantioselective through the use of chiral catalysts, such as π-copper(II) complexes. rsc.orgrsc.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. rsc.org Similarly, the oxidative coupling of 2-naphthols can be performed enantioselectively using chiral catalysts based on copper or iron complexes, leading to the synthesis of optically active BINOL derivatives. mdpi.comacs.orgrsc.org The stereochemical outcome of some reactions can be complex. For instance, the epoxidation of certain 1-substituted-2(1H)-naphthalenones, which can be derived from 2-naphthol, can proceed with high stereoselectivity, forming a single stereoisomer of the epoxide. gla.ac.uk

Control of O- versus C-Alkylation Pathways

The alkylation of 2-naphthol presents a classic case of competitive O-alkylation versus C-alkylation. The reaction typically proceeds via the 2-naphthoxide ion, an ambident nucleophile with two reactive sites: the oxygen atom and the carbon atom at the C1 position. pharmaxchange.info The regioselectivity of the alkylation is highly dependent on the reaction conditions, particularly the choice of solvent. pharmaxchange.inforsc.org

In the presence of a base, 2-naphthol is deprotonated to form the naphthoxide anion. brainly.comwvu.edu This anion exists as resonance hybrids, with negative charge density on both the oxygen and the C1 carbon. Attack by an electrophile (e.g., an alkyl halide) at the oxygen atom leads to the O-alkylated product, a 2-naphthyl ether, via a standard SN2 mechanism. pharmaxchange.infochegg.com Alternatively, attack at the C1 carbon results in the C-alkylated product, a 1-alkyl-2-naphthol. pharmaxchange.info This C-alkylation pathway initially forms a keto-intermediate, which then tautomerizes to the more stable phenolic form. rsc.org

The solvent plays a crucial role in directing the reaction toward either O- or C-alkylation.

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) favor O-alkylation. These solvents solvate the counter-ion of the base effectively but leave the naphthoxide oxygen relatively free and highly nucleophilic, promoting attack at the oxygen. pharmaxchange.info

Protic Solvents: Protic solvents such as water, methanol (B129727), or trifluoroethanol (TFE) favor C-alkylation. pharmaxchange.info These solvents form strong hydrogen bonds with the oxygen atom of the naphthoxide ion, effectively shielding it and reducing its nucleophilicity. pharmaxchange.info This hindrance encourages the reaction to proceed through the less-hindered and more available carbon nucleophile at the C1 position. pharmaxchange.inforsc.org

Research has demonstrated this solvent-dependent selectivity. For instance, the reaction of 2-naphthol with benzyl bromide in the presence of a base yields the O-alkylated product (benzyl 2-naphthyl ether) in DMF, while the C-alkylated product (1-benzyl-2-naphthol) is favored in trifluoroethanol. pharmaxchange.info

| Solvent | Alkylating Agent | Predominant Product | Reference |

| Dimethylformamide (DMF) | Benzyl Bromide | O-Alkylation (Benzyl 2-naphthyl ether) | pharmaxchange.info |

| Trifluoroethanol (TFE) | Benzyl Bromide | C-Alkylation (1-Benzyl-2-naphthol) | pharmaxchange.info |

| Acetonitrile (B52724) | Benzyl Bromide | O-Alkylation favored | rsc.org |

| Methanol | Benzyl Bromide | C-Alkylation increases | rsc.org |

| Toluene | Benzyl Halides | ortho-C-Alkylation (with ether/alcohol additives) | researchgate.net |

Enantioselective Transformations Leading to Chiral Naphthyl Ethers

The synthesis of chiral naphthyl ethers, particularly those with axial chirality, is of significant interest due to their application as chiral ligands and auxiliaries in asymmetric synthesis. Several enantioselective methods have been developed to access these valuable compounds.

One prominent strategy involves the N-heterocyclic carbene (NHC)-catalyzed atroposelective desymmetrization of isophthalaldehyde (B49619) derivatives with 2-naphthols. chemrxiv.org This method allows for the synthesis of C-O axially chiral diaryl ethers with excellent yields and high enantiomeric ratios (er). chemrxiv.org The reaction proceeds via the formation of a chiral acylazolium intermediate from the NHC and the dialdehyde, which then undergoes selective esterification with the 2-naphthol nucleophile. chemrxiv.org

Table: NHC-Catalyzed Atroposelective Synthesis of Axially Chiral Diaryl Ethers

| 2-Naphthol Substituent | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| 7-Methoxy | 94 | 99:1 | chemrxiv.org |

| 7-Methyl | 95 | >99:1 | chemrxiv.org |

| 6-Bromo | 91 | 98:2 | chemrxiv.org |

| 6-Methoxy | 88 | 99:1 | chemrxiv.org |

| 4-Bromo | 79 | 94:6 | chemrxiv.org |

Another approach is the catalytic enantioselective Claisen rearrangement of allyl 2-naphthyl ethers. This transformation can be catalyzed by chiral π-copper(II) complexes to produce 1-allyl-2-naphthols with high enantioselectivity. dntb.gov.ua The chiral catalyst creates a chiral environment that differentiates the two faces of the allyl naphthyl ether during the scribd.comscribd.com-sigmatropic rearrangement.

Furthermore, chiral vinyl ethers derived from 2-naphthol can undergo asymmetric cycloaddition reactions. For example, (S)-1-(2-naphthyl)-1-ethyl vinyl ether reacts with various nitrile oxides to yield a single diastereoisomer of the corresponding isoxazoline (B3343090) product after purification, demonstrating high stereocontrol. le.ac.uk

Stereospecificity in Intramolecular Cyclizations

Intramolecular cyclization reactions starting from substituted 2-naphthol ethers are powerful methods for constructing complex polycyclic systems, such as dihydronaphthofurans, with defined stereochemistry. The stereospecificity of these reactions is often dictated by the inherent stereochemistry of the starting material or by the mechanism of the cyclization step itself.

A classic example is the Claisen rearrangement of an allyl 2-naphthyl ether, which proceeds through a highly ordered, chair-like, six-membered transition state. This scribd.comscribd.com-sigmatropic rearrangement is stereospecific, transferring the chirality from the starting ether to the resulting ortho-allylated naphthol intermediate. Subsequent intramolecular cyclization of this intermediate can then lead to the formation of a stereodefined heterocyclic product. For instance, the Claisen rearrangement of β-methylallyl-2-naphthyl ether leads to an intermediate that cyclizes to form 1,2-dihydro-2,2-dimethylnaphtho[2,1-b]furan. rsc.org

Oxidative spirocyclization of 2-naphthol derivatives bearing a nucleophilic side chain provides another route to stereodefined spirocyclic ethers. Hypervalent iodine reagents are often used to mediate these transformations. beilstein-journals.org The stereochemical outcome can be controlled by using chiral iodine reagents, which induce asymmetry during the cyclization step. beilstein-journals.org

Phase-transfer catalysis has also been employed for the intramolecular hydroaryloxylation of propargyl naphthols. scirp.org These reactions, which convert 2-(prop-2-yn-1-yloxy)naphthalene (B1602187) derivatives into benzo[f]chromenes, can proceed with high stereoselectivity, influenced by the catalyst and reaction conditions.

Reaction Intermediates and Transition State Analysis

Understanding the transient species—reaction intermediates and transition states—is crucial for a complete mechanistic picture of this compound reactions.

In the Williamson ether synthesis, the primary intermediate is the 2-naphthoxide anion, generated by deprotonating 2-naphthol with a base. wvu.educhegg.com As an ambident nucleophile, its resonance structures, with charge localized on the oxygen or delocalized to the C1 position of the naphthalene ring, are key to explaining the O- vs. C-alkylation selectivity. pharmaxchange.info The subsequent ether-forming step proceeds through a bimolecular (SN2) transition state where the naphthoxide attacks the alkyl halide. scribd.com

In oxidative reactions, the intermediates are often more complex. For example, the oxidation of 2-naphthol can generate radical cations or naphthoxyl radicals. psu.eduresearchgate.net Pulse radiolysis studies have shown that the reaction of hydroxyl radicals with 2-naphthol leads to the formation of •OH adducts, with the C1 adduct being the most energetically stable. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been instrumental in identifying the structures and relative energies of these radical adducts and predicting which species is responsible for the observed transient absorption spectra. researchgate.net

Computational chemistry provides powerful tools for analyzing transition states. DFT calculations have been used to model the transition states in the enantioselective 1,8-addition of 2-naphthol to para-quinone methides catalyzed by a chiral phosphoric acid. dicp.ac.cn These calculations revealed that the enantioselectivity is determined in the intermolecular nucleophilic addition step, with the rate-determining step being a subsequent dehydration. The calculations identified key steric interactions in the enantiodetermining transition state that favor the formation of one enantiomer over the other. dicp.ac.cn Similarly, computational studies on the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, including naphthyl systems, have calculated the energy barriers for cyclization via radical intermediates, providing insight into the reaction feasibility and mechanism. beilstein-journals.org

Influence of Reaction Conditions on Mechanism and Selectivity

Solvent Effects on Reaction Kinetics and Selectivity

The solvent is not merely a medium for the reaction but an active participant that can profoundly influence reaction rates, mechanisms, and selectivity. numberanalytics.comnih.gov In the synthesis of 2-naphthol ethers, solvent effects are particularly pronounced in controlling the O- versus C-alkylation pathways, as discussed previously. pharmaxchange.inforsc.org

Kinetic studies of the Williamson ether synthesis between sodium β-naphthoxide and benzyl bromide highlight the solvent's role. In aprotic solvents like acetonitrile, the reaction proceeds cleanly with high selectivity for the O-alkylated product. rsc.org In contrast, in protic solvents like methanol, the selectivity towards the O-alkylated product is significantly reduced, and the formation of the C-alkylated product becomes more prominent. rsc.org This is because protic solvents can solvate the naphthoxide oxygen via hydrogen bonding, which lowers its ground-state energy and increases the activation energy for O-alkylation, making the C-alkylation pathway more competitive. pharmaxchange.infoku.edu

Table: Kinetic Data for the Reaction of Sodium β-Naphthoxide with Benzyl Bromide

| Solvent | Reaction Type | Key Observation | Reference |

|---|---|---|---|

| Acetonitrile | O-Alkylation | High selectivity for benzyl β-naphthyl ether. | rsc.org |

| Methanol | O/C-Alkylation | Reduced selectivity for O-alkylation; increased C-alkylation. | rsc.org |

The dielectric constant of the solvent also affects the rates of SN2 reactions. Generally, polar aprotic solvents accelerate these reactions by stabilizing the charged transition state more than the localized charge on the nucleophile. ku.edu

pH and Temperature Dependence of Etherification and Related Reactions

The pH of the reaction medium is a critical parameter, especially for reactions that require the deprotonation of 2-naphthol. The etherification of 2-naphthol via the Williamson synthesis requires a basic medium to generate the nucleophilic naphthoxide ion. brainly.com The pKa of 2-naphthol is approximately 9.5. researchgate.netwikipedia.org Therefore, the reaction rate is highly dependent on a pH significantly above this value to ensure a sufficient concentration of the active nucleophile. The release of 2-naphthol from a chitosan (B1678972) film was also found to be pH-dependent, with higher release in acidic media where the film swells more. tandfonline.com Similarly, the mechanism of oxidation of 2-naphthol can be pH-dependent. researchgate.net

Temperature has a significant effect on reaction kinetics, generally increasing the reaction rate as described by the Arrhenius equation. Studies on the acid-catalyzed etherification of 2-naphthol with methanol have systematically investigated the effect of temperature on conversion and selectivity. researchgate.net Increasing the temperature typically increases the conversion of 2-naphthol but may also affect the selectivity by promoting side reactions. researchgate.net

The dissociation of 2-naphthol itself is temperature-dependent. Spectroscopic measurements have shown that the acid dissociation constant (Ka) of 2-naphthol increases (i.e., pKa decreases) as the temperature rises from 25 °C to 200 °C, meaning it becomes a stronger acid at higher temperatures. researchgate.net This can influence the concentration of the naphthoxide ion available for reaction at a given pH. Kinetic studies of the oxidation of 2-naphthol at different temperatures have been used to calculate activation parameters, such as the entropy of activation (ΔS‡), which can provide insights into the degree of order in the transition state. jocpr.com A negative ΔS‡ value, for example, suggests a more ordered, polar transition state. jocpr.com

Computational and Theoretical Chemistry of 2 Naphthol Ethers

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those employing Ab Initio Hartree-Fock (HF) and Density Functional Theory (DFT), have become standard tools for investigating the properties of aromatic compounds like 2-naphthol (B1666908) ethers. researchgate.net These methods allow for the detailed examination of molecular geometries, vibrational modes, and electronic characteristics.

The precise three-dimensional arrangement of atoms and the vibrational dynamics are fundamental properties that dictate the physical and chemical behavior of a molecule. Computational methods can determine these characteristics with high accuracy.

For instance, the geometry of Methyl 2-Naphthyl Ether (M2NE), a representative 2-naphthol ether, has been optimized using both HF and DFT (specifically, the B3LYP functional with a 6-31G(d,p) basis set). researchgate.netasianrepo.org DFT calculations are generally found to provide results that align well with experimental data. smu.eduresearchgate.net Studies comparing theoretical calculations with experimental microwave spectroscopy data for the parent 2-naphthol molecule show that the B3LYP-D3(BJ)/def2-TZVP level of theory yields rotational constants that differ by at most 0.8% from experimental values, indicating a high degree of accuracy in the predicted structural parameters. smu.edu

The calculated bond lengths and angles provide a detailed picture of the molecular framework. Below is a table of selected optimized geometrical parameters for Methyl 2-Naphthyl Ether calculated using the DFT/B3LYP method.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C-O (ether) | 1.36 Å - 1.43 Å (typical range) |

| Bond Length | O-CH3 | ~1.42 Å |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | Shows planarity/twist of ether group |

Note: Specific calculated values for M2NE were discussed in the source but not explicitly tabulated; the values shown are representative for this class of compound based on general DFT results.

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical spectra for M2NE have been constructed, and the B3LYP functional with the 6-31G(d,p) basis set has been identified as an effective level of theory for reproducing the expected vibrational wave numbers. researchgate.netasianrepo.org For the parent 2-naphthol, experimental FT-IR spectra show characteristic out-of-plane C-H bending vibrations for the naphthalene (B1677914) ring at 844, 814, and 742 cm⁻¹. researchgate.net Theoretical calculations on 2-naphthol ethers can similarly predict and assign the vibrational modes associated with the naphthalene core, the ether linkage, and the alkyl group.

The electronic structure of a molecule is key to its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in chemical reactions. worldwidejournals.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the chemical reactivity of the molecule. worldwidejournals.com For Methyl 2-Naphthyl Ether, analysis of the HOMO and LUMO energies demonstrates that charge transfer occurs within the molecule. researchgate.netasianrepo.org A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

| Parameter | Calculated Value (eV) for M2NE |

|---|---|

| HOMO Energy | -5.9 eV to -6.2 eV (typical range) |

| LUMO Energy | -0.8 eV to -1.1 eV (typical range) |

| HOMO-LUMO Energy Gap (ΔE) | ~5.1 eV |

Note: The table presents typical energy ranges for molecules of this type based on DFT calculations as specific values for M2NE were not enumerated in the cited text.

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.denih.gov It transforms the complex molecular wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis provides detailed insights into charge distribution and delocalization (donor-acceptor) interactions. uni-muenchen.deresearchgate.net In NBO analysis, the stabilization energy E(2) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is calculated using second-order perturbation theory. researchgate.net A larger E(2) value indicates a more intense interaction. researchgate.netdergipark.org.tr For 2-naphthol derivatives, NBO analysis can quantify the delocalization of the oxygen lone pair electrons into the aromatic π-system, which is crucial for understanding the molecule's electronic properties and reactivity. researchgate.netsmu.edu

The response of a molecule to an external electric field is described by its dipole moment and polarizability/hyperpolarizability. These properties are essential for understanding non-linear optical (NLO) behavior. DFT is an effective method for calculating the electric dipole moment (μ) and the first hyperpolarizability (β) of molecules like Methyl 2-Naphthyl Ether. researchgate.netasianrepo.org

| Property | Calculated Value for M2NE | Unit |

|---|---|---|

| Dipole Moment (μ) | ~1.3 - 1.6 | Debye |

| First Hyperpolarizability (β) | Varies with method | 10⁻³⁰ esu |

Note: The table provides representative values. The exact calculated values can vary significantly with the level of theory and basis set used.

Understanding the properties of electronically excited states is critical in photochemistry and photophysics. hopto.orgsemanticscholar.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the excited states of molecules.

Studies on 2-naphthol and its derivatives, which serve as excellent models for 2-naphthol ethers, reveal that electronic excitation significantly alters the molecule's properties. semanticscholar.org For example, 2-naphthol becomes a much stronger acid in its first excited singlet state (S₁). franklycaroline.comnih.gov This phenomenon is explained by the Förster cycle and is related to a change in the electronic structure upon excitation. nih.govrsc.org

Theoretical investigations using TD-DFT and higher-level ab initio methods like Equation-of-Motion Coupled-Cluster (EOM-CCSD) have been performed on 2-naphthol derivatives to calculate vertical transition energies and oscillator strengths. These studies show that the choice of functional in TD-DFT is critical. The B3LYP functional, while popular, has shown poor performance in describing the excited states of 2-naphthol systems, whereas range-separated functionals like ωB97X-D provide improved results, though they may still differ from higher-level methods. A fascinating theoretical insight is that 2-naphthol, which is aromatic in its ground state, becomes antiaromatic in its first excited state according to Baird's rule. nih.govrsc.org This excited-state antiaromaticity is a key factor driving its unique photochemical behavior. nih.gov

Molecular Dynamics and Reaction Pathway Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the time-evolution of molecular systems. These simulations are essential for understanding dynamic processes and the influence of the environment, such as a solvent.

Computational chemistry can be used to map the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and transition states. This "energetic landscape mapping" is fundamental to understanding reaction mechanisms and kinetics.

For reactions involving 2-naphthol ethers, such as their synthesis via the Williamson ether synthesis or acid-catalyzed dehydration, computational methods can elucidate the step-by-step mechanism. chemistry-online.comquora.com For example, DFT calculations can be used to locate the transition state structure for the nucleophilic attack of the naphthoxide ion on an alkyl halide. quora.com

While detailed landscape mapping for complex reactions of 2-naphthol ethers is a specialized field, the methodologies are well-established. For instance, simulations of the related 1-naphthol system have been used to explore the reaction pathways of excited-state proton transfer (ESPT), a complex process heavily influenced by the surrounding solvent molecules. researchgate.net By combining quantum mechanics and molecular mechanics (QM/MM) in MD simulations, researchers can model the reaction in a realistic solvent environment, capturing the dynamic interplay between the solute and solvent that governs the reaction path. researchgate.net Similarly, computational studies on related systems have mapped the energetic pathways for internal rotations and conformational changes, identifying the transition states and energy barriers involved. unige.ch These approaches can be directly applied to map the energetic landscapes of reactions and dynamic processes involving 2-naphthol ethers.

Transition State Characterization and Activation Energy Determination

The formation of 2-naphthol ethers, commonly achieved via the Williamson ether synthesis, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgorganicchemistrytutor.comjk-sci.com Computational chemistry is a powerful tool for characterizing the transition state of this process and determining its activation energy.

The Williamson synthesis involves the reaction of a 2-naphthoxide ion (the nucleophile) with a primary alkyl halide (the electrophile). wikipedia.org The reaction proceeds through a single, concerted step involving a backside attack by the nucleophile. wikipedia.orgmasterorganicchemistry.com Computational models, particularly those using quantum-mechanical calculations, can locate and characterize the geometry of the SN2 transition state. researchgate.netrsc.orgpressbooks.pub This transient structure is defined by a pentavalent carbon atom with a trigonal bipyramidal geometry, where the bond to the incoming nucleophile (the naphthoxide) is forming while the bond to the leaving group (the halide) is simultaneously breaking. masterorganicchemistry.compressbooks.pub

A computational study of the reaction between sodium β-naphthoxide and benzyl (B1604629) bromide has provided a detailed look at the competing reaction pathways. rsc.org In this reaction, the primary product is the O-alkylated this compound. However, a competing C-alkylation reaction can also occur, leading to a carbon-substituted side product. rsc.orgrsc.org Quantum-mechanical calculations are used to elucidate the distinct transition states for both the O-alkylation and C-alkylation pathways. researchgate.netrsc.org

The determination of activation energies for these pathways is crucial for predicting the reaction's outcome and selectivity (regioselectivity). The activation energy (Ea) represents the energy barrier that must be overcome for the reaction to proceed. By calculating the potential energy surface, computational models can identify the energy of the transition state relative to the reactants. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

The choice of solvent has a significant impact on the activation energies and, consequently, the product distribution. researchgate.netrsc.org For instance, in the reaction of sodium β-naphthoxide with benzyl bromide, the ratio of O-alkylation to C-alkylation is highly dependent on the solvent. researchgate.netrsc.org

| Solvent | O-Alkylated Product (Ether) Ratio (%) | C-Alkylated Product Ratio (%) | Inferred Kinetic Preference |

|---|---|---|---|

| Acetonitrile (B52724) | 97 | 3 | O-alkylation pathway has a significantly lower activation energy. |

| Methanol (B129727) | 72 | 28 | The activation energy difference between O- and C-alkylation is smaller, but O-alkylation is still favored. |

These experimental outcomes, supported by kinetic modeling and quantum-mechanical calculations, demonstrate that the solvent stabilizes each transition state differently, thereby altering their relative activation energies and controlling the product ratio. researchgate.netrsc.org

Frontier Orbital Theory in Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgucsb.edu The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.comlibretexts.org

The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org

The LUMO is the lowest-energy orbital that is empty and represents the molecule's ability to act as an electrophile or electron acceptor. youtube.comyoutube.com

The reactivity and regioselectivity of 2-naphthol ethers in reactions such as electrophilic aromatic substitution are governed by the characteristics of their frontier orbitals. The ether's oxygen atom, being an electron-donating group, significantly influences the energy and electron density distribution of the HOMO of the naphthalene ring system.

In a this compound, such as 2-methoxynaphthalene, the lone pairs on the oxygen atom participate in resonance with the aromatic π-system. This has two main effects:

It raises the energy of the HOMO, making the molecule more reactive toward electrophiles compared to unsubstituted naphthalene.

It increases the electron density at specific positions on the aromatic rings.

According to FMO theory, an electrophilic attack will occur at the position on the aromatic ring where the electron density of the HOMO is greatest. ucsb.edu For 2-substituted naphthalenes with an activating group like an alkoxy group (-OR), computational calculations predict that the HOMO coefficients are largest at the C1 (ortho) and C6 (para-analogous) positions.

This prediction aligns with experimental observations. For example, the Friedel-Crafts acylation of 2-methoxynaphthalene, an electrophilic aromatic substitution reaction, shows high selectivity for substitution at the C6 position. researchgate.net This indicates that the transition state leading to the C6-substituted product is lower in energy, which FMO theory attributes to a more favorable overlap between the HOMO of the 2-methoxynaphthalene and the LUMO of the electrophile at that site. All activating groups are generally ortho-/para-directors. libretexts.org The stabilization of the intermediate arenium ion is also a key factor, with resonance structures for ortho and para attack being more stable. libretexts.org

| Position on Naphthalene Ring | Relative Position to -OR Group | Predicted HOMO Electron Density | Predicted Reactivity toward Electrophiles |

|---|---|---|---|

| C1 | ortho | High | Highly Favored |

| C3 | ortho | Low | Disfavored |

| C4, C5, C7, C8 | meta-analogous | Low | Disfavored |

| C6 | para-analogous | High | Favored |

Advanced Applications of 2 Naphthol Ethers in Materials Science and Supramolecular Chemistry

Applications in Functional Materials

The incorporation of 2-naphthol (B1666908) ether moieties into polymers and other materials has led to significant advancements in functional materials. The inherent properties of the naphthalene (B1677914) ring system are harnessed to create materials with specific optical, electronic, and thermal-response characteristics.

Optoelectronic Materials and Fluorescent Properties of Naphthyl Ether Polymers

The naphthalene ring is a well-known fluorophore, and its incorporation into polymeric structures is a key strategy for developing materials for optoelectronic devices. mdpi.com Polymers containing naphthyl ether units often exhibit advantageous fluorescent properties, making them suitable for applications in devices like light-emitting diodes (LEDs). mdpi.com

For instance, polymers derived from 2,2′-binaphthyl ether, synthesized using boron trifluoride diethyl etherate as an additive, display favorable fluorescence attributable to the naphthalene rings and are considered good candidates for optoelectronic applications. mdpi.com Similarly, 2-Naphthyl methacrylate (B99206) (2-NM) is a key monomer used to create fluorescent polymers. The polymerization of 2-NM, often initiated by radical initiators like benzoyl peroxide, yields materials with distinct optical properties. The inclusion of these naphthyl ether-containing monomers can enhance the performance of LEDs and display technologies.

Derivatives such as 1-amino-2-naphthol-4-sulfonic acid are also explored for their potential in optoelectronic materials and as laser dyes. bloomtechz.com The fluorescence of some 2-naphthol derivatives can be modulated by environmental factors, which is a valuable property for creating sensing materials.

Conducting Films and Polymer Architectures for Electronic Devices

While poly(2-naphthol) itself is generally characterized by low electronic conductivity, its derivatives and copolymers are integral to developing conducting polymer films for electronic applications. mdpi.com For example, highly conducting films have been electrosynthesized from monomers like 1,1′-bi-2-naphthol by using additives such as boron trifluoride diethyl etherate, which significantly lowers the oxidation potential required for polymerization. mdpi.comresearchgate.net These polynaphthalene films can achieve electrical conductivities in the order of 10⁻³ S cm⁻¹. researchgate.net

Furthermore, the incorporation of methyl naphthyl ether units into the backbone of other conducting polymers, such as poly(1-naphthol), has been shown to maintain the material's electronic conductivity. mdpi.com The architecture of these polymers, with linkages forming at specific positions on the naphthalene rings, is crucial for the propagation of polymer growth and the resulting electronic properties. mdpi.com Naphthyl-based epoxy resins, such as those derived from 2,6-diglycidyl ether naphthalene, have been developed for applications as low-dielectric materials in the electronics industry, which is crucial for reducing signal propagation delays in microelectronic devices. rsc.org

| Polymer/Monomer | Additive/Method | Key Finding | Application |

| 1,1′-bi-2-naphthol (BNO) | Boron trifluoride diethyl etherate (BFEE) | Electrosynthesis of films with 10⁻³ S cm⁻¹ conductivity. researchgate.net | Conducting Films researchgate.net |

| Poly(1-naphthol) with methyl naphthyl ether units | Electrosynthesis | Incorporation of ether units does not destroy conductivity. mdpi.com | Conducting Copolymers mdpi.com |

| 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF) | Curing with MeHHPA | Resulting resin has a low dielectric constant (2.97 at 1 MHz). rsc.org | Low-k Dielectrics rsc.org |

Thermal Paper Sensitizers Based on Benzyl (B1604629) 2-Naphthyl Ether

Benzyl 2-naphthyl ether is a crucial component in the manufacturing of thermal paper, where it functions as a sensitizer. nih.goviucr.orgconnectchemicals.com Thermal paper technology relies on the heat-induced chemical reaction between a leuco dye and a developer to form a visible image. The sensitizer's role is to facilitate this coloration process by lowering the melting point of the dye/developer composite, ensuring a sharp and clear image is formed at the correct temperature. nih.gov

Benzyl 2-naphthyl ether, also known as 2-(benzyloxy)naphthalene, is one of the most commonly used sensitizers for this purpose. iucr.orgconnectchemicals.com Its molecular structure consists of a benzyl group linked to a naphthyl group through an ether bond, resulting in a twisted conformation. nih.goviucr.org This structure forms a herringbone molecular arrangement in its crystalline state. nih.goviucr.org It is applied as part of an aqueous coating composition to a base paper, along with the color former (dye) and developer, and is particularly common in point-of-sale (POS) thermal papers. connectchemicals.com

| Compound | Systematic Name | CAS Number | Primary Function |

| Benzyl 2-naphthyl ether | 2-(Benzyloxy)naphthalene | 613-62-7 | Sensitizer for thermal paper nih.govconnectchemicals.comdayoochemical.com |

Oligomeric Dyes and Pigments Derived from Naphthol Ethers

2-Naphthol and its ether derivatives are foundational intermediates in the dye and pigment industry. mit-ivy.comnih.gov They serve as coupling components for a vast array of azo dyes, which are characterized by the -N=N- functional group. byjus.com A notable application is in the synthesis of oligomeric disperse dyes. psu.eduresearchgate.net

New series of such dyes have been prepared by coupling the diazonium salts of various aromatic ethers to 2-naphthol-furfuraldehyde or 2-naphthol-formaldehyde oligomers. psu.eduresearchgate.netsci-hub.se These oligomeric dyes are valued for their solubility in organic solvents and their ability to impart durable coloration to synthetic fibers. psu.edu Dyeing of materials like polyester (B1180765) (PET) and nylon-6,6 with these oligomeric azo dyes has resulted in yellow, orange, and pink-to-red shades with good to excellent light-fastness and washing-fastness properties. psu.eduresearchgate.net

The Sudan dyes, a class of solvent-soluble dyes, are another example of pigments derived from 2-naphthol, formed by coupling with diazonium salts. wikipedia.orgatamanchemicals.com The extended conjugated system created by the azo linkage to the naphthol ether structure is responsible for the color of these compounds. byjus.com

Supramolecular Recognition and Host-Guest Systems

The rigid and well-defined structure of the naphthalene unit makes 2-naphthol ethers excellent candidates for constructing macrocyclic host molecules in supramolecular chemistry. These hosts can selectively bind guest molecules, leading to applications in sensing, separation, and the construction of molecular machines. chemistryviews.org

Design and Synthesis of Naphthol-Based Crown Ethers and Naphthotubes

Crown ethers are macrocyclic polyethers known for their ability to complex metal ions and other guest species. semanticscholar.org Incorporating the 2-naphthol moiety into these structures creates hosts with unique binding cavities and properties. For example, a novel dinaphtho kyoto-u.ac.jpcrown-8 ether has been synthesized from 2,7-dihydroxynaphthalene. sioc-journal.cn Its crystal structure reveals a Z-like central cavity capable of forming complexes with guest molecules like paraquat (B189505) derivatives. sioc-journal.cn The synthesis of such complex macrocycles often involves multi-step etherification reactions. sioc-journal.cnvt.edu

A particularly innovative class of hosts derived from 2-naphthol ethers are "naphthotubes". chemistryviews.org These are large, tube-shaped macrocycles constructed from two curved bis(naphthalene) "clefts". chemistryviews.orgchinesechemsoc.org

Ether Naphthotubes : These possess an electron-rich cavity due to the presence of electron-donating alkoxynaphthalene units. chemistryviews.org They have shown strong binding affinities and high selectivity for dicationic organic guests, with the binding preference depending on the guest's shape and electronic properties. chemistryviews.org

Amide Naphthotubes : Synthesized from precursors like 2,6-dihydroxynaphthalene (B47133) or 6-bromo-2-naphthol, these hosts feature polar amide binding sites within a deep hydrophobic cavity. rhhz.net This "endo-functionalized cavity" design allows for the selective recognition of various polar molecules in water, mimicking biological receptors. rhhz.net

Hybridized Naphthotubes (HNTs) : These are synthesized by condensing a phenyl-bis-naphthalene tweezer with a bis-naphthalene cleft. chinesechemsoc.orgresearchgate.net Water-soluble versions of HNTs can effectively recognize drug intermediates and other guests in aqueous environments. chinesechemsoc.orgchinesechemsoc.org

The synthesis and study of these naphthol-based hosts are advancing the field of molecular recognition and the development of new smart materials. chinesechemsoc.org

Host-Guest Complexation Studies with Organic Cations

The electron-rich and sterically defined cavities of 2-naphthol ethers position them as exemplary host molecules in the field of supramolecular chemistry. Their capacity to form stable complexes with a variety of organic cations is a subject of considerable scientific inquiry. These host-guest relationships are predominantly stabilized by cation-π interactions, where the positive charge of a guest cation is drawn to the electron-dense π-system of the naphthyl rings.

Acyclic oligomers composed of 2,3-diethoxynaphthalene (B13772719) units linked by methylene (B1212753) bridges have demonstrated effective host-guest properties with organic ammonium (B1175870) cations, achieving association constants (Kₐ) in the range of 10² to 10⁴ M⁻¹. frontiersin.orgnih.gov These values are comparable to those of well-established macrocyclic hosts. frontiersin.orgnih.gov The binding strength is influenced by the guest's structure, with interactions confirmed through techniques like ¹H NMR spectroscopy, which reveals shifts in proton signals upon complex formation. frontiersin.orgnih.gov

Macrocyclic structures known as "naphthotubes," which feature well-defined, electron-rich cavities, are particularly effective at binding organic dications. nih.govresearchgate.net Studies involving a series of dicationic guests, including quaternary ammoniums and pyridinium (B92312) derivatives, have shown the formation of stable 1:1 host-guest complexes with association constants spanning from 10² to 10⁶ M⁻¹. nih.govresearchgate.net The primary driving forces behind this strong complexation include multiple C-H···O hydrogen bonds, cation-π, and C-H···π interactions. researchgate.net Isothermal titration calorimetry (ITC) has confirmed that these interactions are enthalpically driven. nih.govresearchgate.net Furthermore, crown ethers that incorporate the 1,1'-binaphthyl unit are renowned for their ability to complex and recognize specific guest molecules, a property that is foundational to their use in molecular recognition systems. rsc.orgontosight.ai

Detailed research findings on the complexation of various 2-naphthol ether derivatives with organic cations are summarized in the table below.

| Host Molecule | Guest Cation Type | Solvent System | Association Constant (Kₐ) / M⁻¹ |

| Acyclic Pillar[n]naphthalene Tetramer | Quaternary Ammonium Cations | Chloroform-d | 10² - 10⁴ |

| Methylene-bridged Naphthotube | Dicationic Guests (e.g., Quaternary Ammonium, Pyridinium) | CDCl₃:CD₃CN (1:1) | 10² - 10⁶ |

| Binaphthyl-20-crown-6 | Organic Cations | Not Specified | Complexation confirmed |

| Bis-naphthalene derivatives | DABCO-based Organic Cation | Not Specified | Complexation confirmed |

Chiral Self-Discrimination in Supramolecular Assemblies

Chiral self-discrimination, which is the preferential interaction between molecules of the same chirality, is a key principle in supramolecular chemistry. Axially chiral 2-naphthol ethers, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are instrumental in studying this phenomenon. nih.gov The unique, sterically hindered C₂ symmetric structure of these molecules is a critical factor in the efficient transfer of chiral information during self-assembly. rsc.org

When enantiopure BINOL derivatives self-assemble, they can form distinct supramolecular structures. For example, a novel BINOL derivative with a fused imide group demonstrates precise chiral self-discrimination. researchgate.net The homochiral aggregates (assemblies of molecules with the same chirality) exhibit different photophysical properties compared to heterochiral aggregates (assemblies of molecules with opposite chirality). researchgate.net This difference arises from the distinct molecular interactions in homochiral versus heterochiral pairings. researchgate.net Such discrimination is crucial for developing materials with switchable properties and for understanding the origins of homochirality in biological systems. nih.govacs.org

The process of chiral self-discrimination can be influenced by subtle structural modifications. Methylation of a BINOL-based subcomponent, for instance, can alter the stereochemical outcome of the self-assembly process, leading to a switch from narcissistic self-sorting (self-recognition) to social self-sorting (forming heterochiral complexes). nih.gov This level of control allows for the stereoselective construction of complex heteroleptic helicates. nih.gov The study of these assemblies, often using circular dichroism (CD) spectroscopy, reveals how chirality is transferred and amplified from the molecular level to the supramolecular scale. researchgate.net

Adsorbent Materials Utilizing Naphthol Ether Derivatives

The principles of molecular recognition inherent to 2-naphthol ethers are being applied to create sophisticated adsorbent materials. By integrating these functional units into larger polymeric structures, materials with enhanced selectivity for specific molecules can be engineered.

Polymeric Adsorbents for Contaminant Removal via Supramolecular Interactions

Polymers functionalized with this compound units are emerging as highly effective adsorbents for removing organic pollutants from aqueous solutions. These materials capitalize on supramolecular interactions, such as hydrogen bonding and π-π stacking, to selectively capture contaminants. The inclusion of naphthyl groups within a polymer framework can significantly enhance porosity and increase the surface area available for adsorption. mdpi.comacs.org

For example, porous organic polymers (POPs) containing naphthalene diol units have demonstrated high adsorption capacities for phenolic pollutants. mdpi.com The effectiveness of these polymers is attributed to their high specific surface area, rich pore structure, and the presence of multiple hydroxyl groups that can engage in hydrogen bonding with pollutants. mdpi.com Similarly, hyper-cross-linked polymers where naphthyl groups are substituted for phenyl groups show a marked increase in surface area and CO₂ adsorption capacity, demonstrating the advantage of the larger π-surface of naphthalene. acs.org

The adsorption mechanism often involves a combination of interactions. In the removal of micropollutants like 2-naphthol and propranolol (B1214883) hydrochloride, polymers functionalized with pyridine (B92270) groups act as hydrogen-bond acceptors, binding effectively with the hydrogen-bond-donor groups on the pollutants. frontiersin.orgfrontiersin.orgnih.gov The presence of aromatic groups on the polymer also facilitates favorable hydrophobic and π-π interactions. frontiersin.orgfrontiersin.org The performance of these adsorbent materials can be fine-tuned by altering the polymer's chemical composition and structure, making them a versatile platform for environmental remediation. rsc.org

| Polymer Type | Functional Moiety | Target Contaminant(s) | Primary Adsorption Mechanism(s) |

| Naphthalene-based Porous Polyaminal (PAN-NA) | Naphthyl groups, Amine links | Heavy Metals (e.g., Pb(II)), CO₂ | Active sites and π-surface interactions |

| Pyridine-functionalized Copolymers | Pyridine moiety | 2-Naphthol, Propranolol hydrochloride | Hydrogen Bonding, Hydrophobic Interactions |

| Catechol-based Porous Organic Polymer (NTPOP) | 2,3-Naphthalene diol | Phenolic Pollutants (e.g., TCP, BPA) | Hydrogen Bonding, π-π Interactions |

| Hyper-cross-linked Amine Polymers | Naphthyl groups | CO₂, N₂, CH₄ | Enhanced Porosity and π-surface area |

Advanced Spectroscopic and Analytical Methodologies for 2 Naphthol Ethers

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the structural and conformational intricacies of 2-naphthol (B1666908) ethers. These techniques provide a molecular fingerprint based on the vibrational modes of the chemical bonds within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Furthermore, the substitution pattern on the naphthalene (B1677914) ring can be inferred from the out-of-plane C-H bending vibrations. For example, the IR spectrum of 2-naphthol shows characteristic bands for one, two, and four adjacent hydrogens on the naphthalene ring. researchgate.net Changes in these bands upon etherification or polymerization can indicate the position of substitution. researchgate.net In the synthesis of more complex 2-naphthol derivatives, such as those involving polymerization, FT-IR can confirm the formation of C-C and C-O-C linkages. researchgate.net

Interactive Table: Characteristic FT-IR Frequencies for 2-Naphthol Ethers

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3000-3050 | jocpr.com |

| Aliphatic C-H | Stretching | 2905-2940 | jocpr.com |

| C-O-C (Ether) | Stretching | 1220-1226 | jocpr.comrsc.org |

| C=C (Aromatic) | Stretching | 1595-1622 | jocpr.comrsc.org |

| Naphthalene Ring | Out-of-plane C-H Bending | 742-844 | researchgate.net |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the naphthalene ring system. Experimental FT-Raman spectra of compounds like methyl 2-naphthyl ether have been used to understand their vibrational modes. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are employed to assign the observed Raman bands to specific molecular vibrations, aiding in a comprehensive structural analysis. researchgate.net The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational landscape of 2-naphthol ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of 2-naphthol ethers. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton and Carbon-13 NMR for Structural Elucidation

¹H NMR and ¹³C NMR are routinely used to confirm the structure of synthesized 2-naphthol ethers. jocpr.comrsc.org In the ¹H NMR spectrum of a 2-naphthol ether, the protons of the naphthalene ring typically appear as a complex multiplet in the aromatic region (around 7.0-8.0 ppm). jocpr.comrsc.org The protons of the ether's alkyl or aryl group will have characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons (-OCH₂-) in benzyl-2-naphthyl ether appear as a singlet around 5.3 ppm. jocpr.com

¹³C NMR spectroscopy provides information on the carbon framework. The carbon atom attached to the ether oxygen (C-O) in 2-naphthyl ethers resonates at a specific downfield region. For example, in 4-nitrobenzyl-2-naphthyl ether, the carbon signals range from approximately 71.0 to 157.5 ppm. jocpr.com The chemical shifts of the naphthalene carbons can also be assigned, with the carbon bearing the ether linkage (C2) showing a distinct shift. researchgate.net

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Naphthol Ethers

| Compound | Nucleus | Naphthalene Protons/Carbons | Ether Group Protons/Carbons | Reference |

| 4-nitrobenzyl-2-naphthyl ether | ¹H | 7.8 (m, 7H) | 7.2 (m, 4H, -C₆H₄NO₂), 5.3 (s, 2H, -OCH₂-) | jocpr.com |

| 4-nitrobenzyl-2-naphthyl ether | ¹³C | 108.3, 120.6, 123.1, 126.4, 127.4, 128.6, 129.4, 133.0, 157.5 | 71.0, 78.3 | jocpr.com |

| 1-(Phenylpiperidin-1-ylmethyl)naphthalen-2-ol | ¹H | 7.15–7.82 (m, 8H) | 5.07 (s, 1H, Ar-CH-Ar') | researchgate.net |

| 1-(Phenylpiperidin-1-ylmethyl)naphthalen-2-ol | ¹³C | 111.39, 119.67, 121.34, 122.68, 126.59, 128.79, 129.26, 129.36, 133.09, 157.17 | 24.38, 26.25, 54.60, 57.68 | researchgate.net |

2D NMR Techniques for Complex Naphthol Ether Systems

For more complex this compound systems, such as polymers or intricately substituted derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. ipb.pt In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. numberanalytics.commeasurlabs.com

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the naphthalene ring and the ether substituent. libretexts.org Heteronuclear 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached (one-bond) and long-range (two- or three-bond) coupled carbon atoms, respectively. numberanalytics.commeasurlabs.com These techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals in complex this compound structures. numberanalytics.com For example, HSQC experiments have been used in the study of 2-naphthol Mannich bases to understand their conformational behavior. researchgate.net

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of 2-naphthol ethers. It is also invaluable for elucidating fragmentation pathways, which can aid in structural confirmation and offer insights into reaction mechanisms. psu.edursc.org

Electron ionization (EI) is a common ionization method used in MS. The mass spectrum of a this compound will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. jocpr.commassbank.eu The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For aryl ethers, common fragmentation includes cleavage of the C-O bond and α-cleavage of an alkyl radical. miamioh.eduscribd.com For example, the mass spectrum of 2-naphthyl methyl ether shows a prominent molecular ion peak at m/z 158. massbank.eu

In mechanistic studies, MS can be used to identify reaction intermediates and byproducts, providing evidence for proposed reaction pathways. researchgate.net For instance, in the synthesis of 2-naphthol derivatives, MS can confirm the formation of the desired product and help to characterize any unexpected products. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound, which is a critical step in the identification of new 2-naphthol ethers. rsc.orgresearchgate.net

Interactive Table: Common Fragmentation Patterns in Mass Spectrometry of 2-Naphthol Ethers

| Compound/Class | Key Fragments (m/z) | Fragmentation Pathway | Reference |

| Aryl Ethers | M⁺, [M-R]⁺, [M-OR]⁺ | α-cleavage, C-O bond cleavage | miamioh.edulibretexts.org |

| 2-Naphthyl methyl ether | 158 (M⁺) | Molecular ion | massbank.eu |

| 4-Nitrobenzyl-2-naphthyl ether | 279 (M⁺) | Molecular ion | jocpr.com |

| 1-(Phenylpiperidin-1-ylmethyl)naphthalen-2-ol | 317 (M⁺), 231, 84 | Molecular ion and subsequent fragmentation | researchgate.net |

Thermal Analysis Techniques for Decomposition Studies

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of 2-naphthol ethers and related compounds. When coupled with Fourier-transform infrared spectroscopy (FT-IR), TGA-FTIR provides simultaneous information about mass loss as a function of temperature and the chemical identity of the evolved gases during decomposition. eag.com

A study on methyl-2-naphthyl ether revealed its thermal degradation behavior. The onset temperature for thermal degradation was observed at 158°C, with the process concluding at 201°C. hilarispublisher.com The maximum rate of decomposition (Tmax) occurred at 177.81°C. hilarispublisher.com In a separate investigation involving 1-nitroso-2-naphthol, TGA/DSC-FTIR analysis indicated that the primary thermal decomposition reaction involves intermolecular dehydration to form an ether. researchgate.net

The thermal properties of poly(ether-amide)s derived from 2,2'-bis(p-methyl carboxyphenoxy)-1,1-binaphthyl have also been studied using TGA. These polymers exhibited initial decomposition temperatures in the range of 340 to 404°C and 10% weight loss temperatures between 437°C and 498°C, indicating good thermal stability. propulsiontechjournal.com Similarly, polyamides containing ether linkages showed thermal stability up to around 420°C, with 10% weight loss occurring in the 474-550°C range. grafiati.com

The data from various thermal analyses of 2-naphthol derivatives are presented in the table below:

| Compound/Material | Onset Decomposition Temp. (°C) | 10% Weight Loss Temp. (°C) | Maximum Decomposition Temp. (Tmax) (°C) | Char Yield at 800°C (%) | Reference |

| Methyl-2-naphthyl ether | 158 | - | 177.81 | - | hilarispublisher.com |

| 1-Nitroso-2-naphthol | 129.01 - 155.69 | - | - | - | researchgate.net |

| Poly(ether-amide)s from 2,2'-bis(p-methyl carboxyphenoxy)-1,1-binaphthyl | 340 - 404 | 437 - 498 | - | 62.34 - 65.54 | propulsiontechjournal.com |

| Polyamides with ether linkages | ~420 | 474 - 550 | - | - | grafiati.com |

| Naphthyl-based self-catalyzed phthalonitrile (B49051) polymer | - | - | 261 | 73.28 | rhhz.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline 2-naphthol ethers. This method provides precise information on bond lengths, bond angles, and conformational arrangements in the solid state.

The solid-state conformation of 2-naphthol Mannich bases has also been investigated using X-ray crystallography, and the results were found to be consistent with NMR studies in the solution phase. researchgate.net Furthermore, the molecular architecture of 2-naphthyl glycidyl (B131873) ether has been described, highlighting the planar geometry of the naphthalene ring and the strained three-membered epoxide ring.

The table below presents crystallographic data for a selected 2-naphthol derivative:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 1,1′-(2-Thienylmethylene)di-2-naphthol ethyl acetate (B1210297) solvate | Monoclinic | P2₁/c | 13.425 | 21.613 | 8.417 | 98.808 | 2413.4 | 4 |

Future Research Directions and Emerging Trends in 2 Naphthol Ether Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on environmental responsibility is fueling the development of sustainable and green synthetic methods for 2-naphthol (B1666908) ethers. Traditional approaches often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. To address these challenges, researchers are exploring several promising avenues.

One key area of focus is the use of greener solvents and reaction conditions. For instance, multicomponent reactions (MCRs) are gaining traction as they allow for the synthesis of complex molecules in a single step, reducing time, energy consumption, and waste. chemmethod.comfardapaper.irresearchgate.net These one-pot syntheses often utilize environmentally benign catalysts and can sometimes be performed under solvent-free conditions. chemmethod.comarcjournals.orgresearchgate.net An example is the one-pot, three-component condensation of 2-naphthol, aldehydes, and amides to produce amidoalkyl naphthols, which can be achieved with high yields and minimal waste. arcjournals.orgresearchgate.netresearchgate.net

Furthermore, "Grindstone Chemistry," a solvent-free method involving the grinding of solid reactants, has been successfully applied to the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This energy-efficient technique offers operational simplicity and high yields in short reaction times. ijcmas.com The use of dimethyl carbonate as a methylating agent for 2-naphthol in continuous-flow gas-phase systems also represents a significant advancement in green chemistry, featuring catalytic base quantities and minimal waste production. acs.org

The development of recyclable catalysts is another cornerstone of sustainable synthesis. For example, a carbon-based solid acid catalyst derived from glycerol (B35011) has been shown to be effective and reusable for up to five consecutive cycles without a significant loss of activity in the synthesis of amidoalkyl naphthols. arcjournals.org These green protocols not only minimize environmental impact but also offer economic advantages by reducing the need for expensive and hazardous materials. arcjournals.orgpatsnap.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for higher selectivity and efficiency in the synthesis of 2-naphthol ethers is driving the exploration of novel catalytic systems. Researchers are moving beyond traditional catalysts to design and implement more sophisticated and effective alternatives.

A significant area of development is the use of dual-functional and multicomponent catalysts. For example, N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate has been employed as a highly efficient, dual-functional catalyst for the one-pot multicomponent condensation of 2-naphthol with aryl aldehydes and thioacetamide. chemmethod.com This approach leads to high to excellent yields of 1-thioamidoalkyl-2-naphthols under mild, solvent-free conditions. chemmethod.com

Chiral catalysts are also at the forefront of innovation, enabling the enantioselective synthesis of 2-naphthol derivatives. A chiral N,N'-dioxide–scandium(III) complex catalyst has been successfully used for the asymmetric hydroxylative dearomatization of 2-naphthols, producing ortho-quinols with high yields and enantioselectivities. nih.govrsc.org This method has been applied to the synthesis of bioactive compounds like lacinilene C methyl ether. nih.govrsc.org The interaction between the chiral catalyst and 2-naphthol is crucial for achieving high reactivity and stereocontrol. nih.govrsc.org

The table below highlights some of the novel catalysts being explored for the synthesis of 2-naphthol derivatives.

| Catalyst Type | Example | Application | Advantages |

| Dual-Functional Ionic Liquid | [TMBSED][Oms]2 | Synthesis of 1-thioamidoalkyl-2-naphthols | High efficiency, mild conditions, solvent-free. chemmethod.com |

| Chiral N,N'-dioxide-Metal Complex | Sc(OTf)3/l-RaPr2 | Asymmetric hydroxylative dearomatization | High yields and enantioselectivities. nih.gov |

| Solid Acid Catalyst | Silica-supported Molybdatophosphoric Acid | Synthesis of 1-amidoalkyl-2-naphthols | High efficiency, solvent-free, rapid reaction. researchgate.net |

| Lewis Acidic Catalysts | Zirconyl chloride (ZrOCl2·8H2O) | Synthesis of 4-(((2-hydroxynaphthalen-1-yl)(phenyl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives | Efficient, ultrasound irradiation conditions. researchgate.net |

The ongoing development of these and other novel catalytic systems promises to significantly enhance the toolkit available to synthetic chemists, enabling the creation of a wider range of 2-naphthol ethers with greater control and efficiency.

Integration of Computational Design with Experimental Synthesis and Characterization

The synergy between computational chemistry and experimental work is becoming increasingly vital in the field of 2-naphthol ether chemistry. Computational tools are being leveraged to predict molecular properties, guide synthetic strategies, and interpret experimental results, thereby accelerating the discovery and development of new compounds and materials.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to investigate the geometrical structure, vibrational frequencies, and electronic properties of 2-naphthol ethers. researchgate.net For instance, studies on Methyl 2-Naphthyl Ether (M2NE) have utilized these methods to optimize its geometric structure and analyze its spectroscopic properties. researchgate.net Such calculations can provide a detailed understanding of the molecule's behavior and help in the interpretation of experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.net

Natural Bond Orbital (NBO) analysis, another computational technique, can reveal information about charge transfer within the molecule, which is crucial for understanding its reactivity and potential applications in areas like nonlinear optics. researchgate.net The calculation of properties like electric dipole moment and first hyperpolarizability helps in assessing the suitability of a molecule for specific applications. researchgate.net

Furthermore, computational modeling can aid in the design of novel catalysts and the prediction of their effectiveness. By simulating the interaction between a catalyst and the reactants, researchers can gain insights into the reaction mechanism and identify key factors that influence selectivity and efficiency. nih.gov This predictive power allows for a more targeted and rational approach to catalyst development, reducing the need for extensive trial-and-error experimentation. The integration of computational design with experimental synthesis and characterization is a powerful strategy that is expected to drive significant advancements in the field.

Advancements in Materials Science Applications with Tailored Naphthol Ether Structures

The unique photophysical and electronic properties of the naphthalene (B1677914) ring system make 2-naphthol ethers attractive building blocks for advanced materials. Researchers are actively exploring how to tailor the structure of these ethers to create materials with specific and enhanced functionalities.

One area of interest is the development of fluorescent materials. The inherent fluorescence of the naphthalene moiety can be tuned by modifying the substituents on the ring. For example, polymers derived from 2,2'-binaphthyl (B165483) ether have shown favorable fluorescence properties, making them potential candidates for use in optoelectronic devices. mdpi.com The ability to control the electropolymerization of naphthol derivatives is crucial for creating coherent and functional organic layers. mdpi.com

The electron-rich nature of the 2-naphthol framework also makes it a valuable component in the synthesis of various heterocyclic compounds with potential applications in materials science, such as dyes and fluorescent materials for visualizing biomolecules. fardapaper.irchemicalbook.com The synthesis of xanthenes and other fused heterocyclic systems derived from 2-naphthol has been a subject of considerable research. fardapaper.ir

The table below provides examples of how tailored this compound structures are being utilized in materials science.

| Application Area | Structural Feature | Resulting Property |

| Optoelectronics | Polymerized 2,2'-binaphthyl ether | Favorable fluorescence. mdpi.com |

| Fluorescent Dyes | Xanthene scaffolds from 2-naphthol | Tunable emission properties. fardapaper.ir |

| Organic Electronics | Electropolymerized 2-naphthol derivatives | Formation of organic layers with controlled morphology. mdpi.com |

Future research will likely focus on creating more complex and well-defined architectures based on 2-naphthol ethers to achieve even greater control over their material properties, opening up new possibilities in areas such as organic light-emitting diodes (OLEDs), sensors, and advanced coatings.

Expanding the Scope of Derivatization and Functionalization Strategies

To fully exploit the potential of 2-naphthol ethers, researchers are continuously developing new methods for their derivatization and functionalization. These strategies aim to introduce a wide range of functional groups at specific positions on the naphthalene ring, thereby creating a diverse library of compounds with tailored properties for various applications.

A key focus is on site-selective functionalization. For example, methods for the ortho-C-H functionalization of 2-naphthols have been developed, allowing for the introduction of various substituents at the C-1 position. researchgate.net Ligand and counteranion-controlled reactions have enabled a switchable site-selectivity in the direct C-H bond functionalization of unprotected naphthols. researchgate.net

Multicomponent reactions (MCRs) are also a powerful tool for derivatization, enabling the one-pot synthesis of complex structures. chemmethod.comfardapaper.irresearchgate.net The condensation of 2-naphthol with aldehydes and other nucleophiles can lead to a wide variety of heterocyclic compounds, including xanthenes, chromenes, and oxazines. fardapaper.irchemicalbook.com

Furthermore, photochemical methods are emerging as a novel approach for the derivatization of molecules containing the 2-naphthol moiety. For instance, photochemically generated 2-naphthoquinone-3-methides have been used for the selective derivatization of cysteine residues in peptides and proteins. nih.gov This technique allows for the attachment of various moieties, such as PEG, dyes, and biotin, under mild conditions. nih.gov

The development of new synthetic routes, such as the electrophilic cyclization of alkynes to produce substituted naphthalenes and 2-naphthols, further expands the possibilities for creating novel derivatives. acs.orgnih.gov These halogenated naphthalenes can then serve as versatile intermediates for further functionalization through transition metal-catalyzed coupling reactions. nih.gov The ongoing expansion of these derivatization strategies will undoubtedly lead to the discovery of new 2-naphthol ethers with exciting and valuable properties.

Q & A

Q. What are the common synthetic routes for preparing 2-naphthol ethers, and how do reaction conditions influence product purity?

- Methodological Answer : 2-Naphthol ethers are typically synthesized via Williamson ether synthesis or acid-catalyzed etherification . For example, 2-ethoxynaphthalene is prepared by reacting 2-naphthol with ethanol in the presence of sulfuric acid (H₂SO₄) as a catalyst . Key parameters include:

- Temperature control : Maintaining 0–5°C during diazotization steps minimizes side reactions like resin formation .

- Base selection : Alkaline conditions (e.g., NaOH) stabilize the phenoxide ion, enhancing nucleophilic substitution .

- Solvent choice : Polar aprotic solvents (e.g., diethyl ether) improve reaction efficiency .

Post-synthesis purification via recrystallization (ethanol or acetic acid) yields >98% purity .

Q. What analytical techniques are effective for quantifying 2-naphthol ethers in complex mixtures?

- Methodological Answer :

- Fluorescence spectroscopy : Leverages the intrinsic fluorescence of 2-naphthol derivatives. Excitation at 280 nm (NanoLED source) and emission at 347 nm (protonated form) or 410 nm (deprotonated form) allow quantification via time-correlated single-photon counting (TCSPC) .

- HPLC with chiral stationary phases : A diphosphite-based column (e.g., IP-CF6) achieves enantioseparation with resolution (Rₛ) >1.5 for stereoisomers like 1-(α-aminobenzyl)-2-naphthol .

- UV-Vis spectroscopy : Proton transfer equilibria in supercritical CO₂ can be monitored at 335 nm, with pKₐ shifts indicating solvent effects .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., H–H bonding) in 2-naphthol derivatives impact their structural stability?

- Methodological Answer : Microwave spectroscopy and isotopic substitution studies reveal non-covalent H–H interactions in cis-1-naphthol, stabilizing its planar conformation. Key findings include:

- Substitution structures : Semi-experimental effective (SE) structures show H–H distances <2.4 Å, confirmed via 13C isotopic labeling .

- Conformational energy barriers : Trans-cis isomerization barriers (~5 kJ/mol) are lower in 2-naphthol ethers due to reduced steric hindrance .